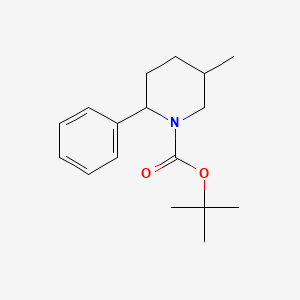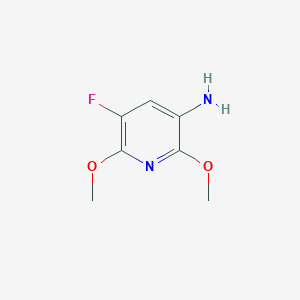
5-Fluoro-2,6-dimethoxy-3-pyridinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2,6-dimethoxy-3-pyridinamine is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of the strong electron-withdrawing fluorine atom in the aromatic ring . This compound is of interest in various fields, including medicinal chemistry and agrochemicals, due to its potential biological activities and chemical reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the reaction of 5-chloro-2,3,6-trifluoropyridine with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the substitution reactions .
Industrial Production Methods
Industrial production methods for fluorinated pyridines, including 5-Fluoro-2,6-dimethoxy-3-pyridinamine, often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure the efficient production of these compounds .
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-2,6-dimethoxy-3-pyridinamine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. Conditions often involve the use of catalysts, such as palladium catalysts in coupling reactions, and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted pyridines .
Applications De Recherche Scientifique
5-Fluoro-2,6-dimethoxy-3-pyridinamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates due to its unique chemical properties.
Biological Studies: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Agrochemicals: It is used in the development of new agrochemical products with improved efficacy and environmental properties.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Fluoro-2,6-dimethoxy-3-pyridinamine involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and the compound’s structure .
Comparaison Avec Des Composés Similaires
Similar Compounds
Comparison
Compared to similar compounds, 5-Fluoro-2,6-dimethoxy-3-pyridinamine is unique due to the presence of both fluorine and methoxy groups on the pyridine ring. This combination of substituents can result in distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C7H9FN2O2 |
|---|---|
Poids moléculaire |
172.16 g/mol |
Nom IUPAC |
5-fluoro-2,6-dimethoxypyridin-3-amine |
InChI |
InChI=1S/C7H9FN2O2/c1-11-6-4(8)3-5(9)7(10-6)12-2/h3H,9H2,1-2H3 |
Clé InChI |
FBVSHWDROMCUFF-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=N1)OC)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


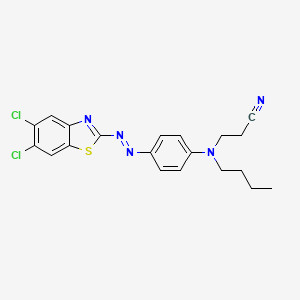
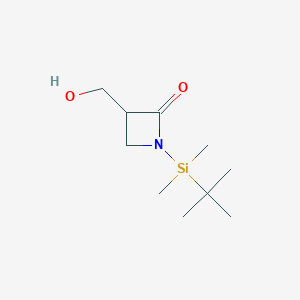
![Pyridine, 2-[2-(1-naphthalenyl)-4-oxazolyl]-](/img/structure/B13939369.png)

![2-amino-1-(3-methoxy-2,6-dimethylphenyl)-5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13939373.png)
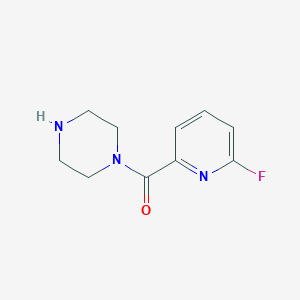
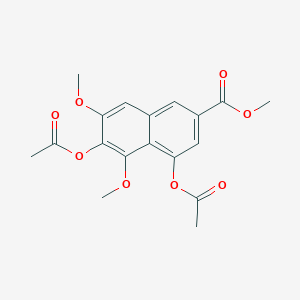
![1-[8-(2-Octylcyclopropyl)octanoyl]pyrrolidine](/img/structure/B13939388.png)
![5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13939395.png)

![Ethyl 5-[(phenylamino)methyl]furan-3-carboxylate](/img/structure/B13939404.png)
![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B13939408.png)
